6-Hydroxyethyl sorbitol

Description

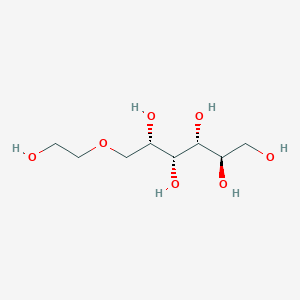

Structure

2D Structure

3D Structure

Properties

CAS No. |

110204-68-7 |

|---|---|

Molecular Formula |

C8H18O7 |

Molecular Weight |

226.22 g/mol |

IUPAC Name |

(2R,3R,4R,5S)-6-(2-hydroxyethoxy)hexane-1,2,3,4,5-pentol |

InChI |

InChI=1S/C8H18O7/c9-1-2-15-4-6(12)8(14)7(13)5(11)3-10/h5-14H,1-4H2/t5-,6+,7-,8-/m1/s1 |

InChI Key |

XVGMUUXDFMGIMI-ULAWRXDQSA-N |

SMILES |

C(COCC(C(C(C(CO)O)O)O)O)O |

Isomeric SMILES |

C(COC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O |

Canonical SMILES |

C(COCC(C(C(C(CO)O)O)O)O)O |

Synonyms |

HYDROXYETHYL SORBITOL |

Origin of Product |

United States |

Synthetic and Biosynthetic Methodologies for Hydroxyethylated Sorbitol Derivatives

Biotransformation of N-2-Hydroxyethyl Glucamine (NHEG) to 6-(N-hydroxyethyl)-amino-6-deoxy-α-L-sorbofuranose (6NSL)

The conversion of NHEG to 6NSL is a critical step achieved through the regio- and stereo-selective dehydrogenation capabilities of certain microorganisms. nih.govresearchgate.net This biotransformation offers an elegant enzymatic route for producing this essential miglitol (B1676588) precursor. researchgate.netsigmaaldrich.com

Enzymatic Catalysis by Gluconobacter oxydans Strains

Gluconobacter oxydans, a gram-negative bacterium known for its incomplete oxidation of various sugars and polyols, is the primary microorganism employed for the biotransformation of NHEG to 6NSL. nih.govnih.gov Resting cells of G. oxydans are typically used to catalyze this specific and selective oxidation. nih.govsci-hub.cat This bacterium possesses a variety of membrane-bound dehydrogenases that facilitate a wide range of industrially significant oxidative reactions. nih.govnih.gov The use of G. oxydans in a combined biotechnological-chemical synthesis route for miglitol is considered an efficient and economical process. nih.gov

Role of Membrane-Bound D-Sorbitol Dehydrogenase (mSLDH) in Regioselective Oxidation

The key enzyme responsible for the regioselective oxidation of NHEG to 6NSL in Gluconobacter oxydans is the membrane-bound D-sorbitol dehydrogenase (mSLDH). nih.govresearchgate.net This enzyme, dependent on the prosthetic group pyrroloquinoline quinone (PQQ), is located in the periplasm and linked to the respiratory chain, using oxygen as the final electron acceptor. nih.govsci-hub.cat mSLDH exhibits asymmetric oxidation capabilities, not only on its natural polyol substrates but also on aminosorbitol derivatives like NHEG. nih.gov The enzyme is composed of two subunits, sldA and sldB. researchgate.net The catalytic potential of mSLDH is a crucial factor in the industrial-scale production of 6NSL. nih.gov

Substrate Preparation and Reaction System Optimization

The substrate for the biotransformation, N-2-hydroxyethyl glucamine (NHEG), can be synthesized from the reductive amination of D-glucose. nih.gov For the biotransformation process, a standard reaction mixture typically includes NHEG and MgSO₄·7H₂O, with the pH adjusted to around 5.0. nih.gov Due to the potential toxicity of NHEG at high concentrations, which can inhibit enzyme activity, the substrate concentration is often maintained at a specific level, for instance, around 50 g/L or 60 g/L. nih.govresearchgate.net To prevent product degradation, the reaction temperature is often kept low, for example, at 15°C. nih.gov The bioconversion is generally conducted in a shaker to ensure adequate aeration. nih.gov

Strain Engineering and Directed Evolution for Enhanced Production Yields

Mutagenesis Approaches for Microbial Improvement

Ultraviolet (UV) irradiation is a conventional and accessible method for inducing random mutations in microbial populations to screen for strains with improved industrial characteristics. nih.gov This technique has been effectively used in the mutagenesis of G. oxydans to obtain variants with enhanced mSLDH activity. nih.gov The process involves exposing the microbial cells to UV light for a specific duration to achieve a desirable survival rate, which often corresponds to a high positive mutation rate. nih.gov Through subsequent high-throughput screening, mutant strains exhibiting significantly increased production of 6NSL can be isolated. nih.gov For instance, a mutant strain, G. oxydans ZJB16009, was developed through UV mutagenesis, which showed a 1.5-fold increase in mSLDH catalytic activity and a 33.6% increase in 6NSL production in a 5-L biotransformation system. nih.govudelar.edu.uy

Table 1: Comparison of Original and Mutant G. oxydans Strain Performance

| Strain | mSLDH Catalytic Activity Increase | 6NSL Yield Increase | Fermentation Time Reduction | Substrate (NHEG) | Product (6NSL) Accumulation |

|---|---|---|---|---|---|

| Original G. oxydans | - | - | 22 h | 60 g/L | - |

| G. oxydans ZJB16009 | 1.5-fold | 33.6% | 11 h | 60 g/L | 53.6 g/L |

Data derived from a 5-L biotransformation system. nih.gov

Table 2: Compound Names

| Compound Name | Abbreviation |

|---|---|

| 6-(N-hydroxyethyl)-amino-6-deoxy-α-L-sorbofuranose | 6NSL |

| N-2-Hydroxyethyl Glucamine | NHEG |

| D-Sorbitol Dehydrogenase | mSLDH |

| Pyrroloquinoline quinone | PQQ |

| Miglitol |

⁶⁰Co-γ Irradiation and Microwave Treatment

Physical methods such as irradiation and microwave energy can be applied to either induce mutations for strain improvement or to assist in chemical synthesis steps.

Irradiation Mutagenesis : While ⁶⁰Co-γ irradiation is a powerful tool for inducing random mutations in microorganisms and for material modification nih.govmdpi.com, studies focused on enhancing the production of 6NSL have specifically documented the use of ultraviolet (UV) irradiation. nih.govucl.ac.uk UV irradiation is an established and accessible method for breeding industrial strains like G. oxydans. nih.gov In this process, microbial cultures are exposed to UV light for a controlled duration to achieve a desired survival rate, which increases the probability of obtaining positive mutations. nih.gov For instance, exposing G. oxydans to UV light for 60 seconds resulted in a 5–10% survival rate and yielded the highest rate of positive mutations. nih.gov This technique, when applied over several rounds, has successfully generated mutant strains with significantly improved catalytic activity for producing 6NSL. nih.govucl.ac.uk

Microwave-Assisted Synthesis : Microwave-assisted organic synthesis (MAOS) is a modern chemical technique that utilizes microwave energy to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating. scientific.netmilestonesrl.com This method has been applied in the synthesis of sorbitol derivatives and related compounds. scientific.netnih.gov For example, microwave heating has been used to synthesize ligands for nickel(II) complexes that act as catalysts in the conversion of glucose to sorbitol. scientific.net It has also been employed in the synthesis of isosorbide (B1672297) from sorbitol and in key steps for synthesizing miglitol analogues, such as in a transannular epoxide opening reaction. nih.govbeilstein-journals.org The primary advantages of microwave-assisted synthesis include rapid, uniform heating and the ability to perform reactions under controlled temperature and pressure, which can enhance selectivity and reduce the formation of by-products. milestonesrl.comresearchgate.net

High-Throughput Screening Techniques for Mutant Selection

To efficiently identify improved microbial strains from a large pool of mutants generated by methods like UV irradiation, high-throughput screening (HTS) is essential. nih.govbeilstein-journals.org Traditional analysis of the miglitol intermediate 6NSL relies on low-throughput methods like HPLC or GC/MS. nih.gov

A rapid HTS method has been developed specifically for selecting G. oxydans mutants with enhanced D-sorbitol dehydrogenase (mSLDH) activity. nih.gov This technique is based on a carbonyl group-dependent colorimetric quantification using dinitrophenylhydrazine (DNPH). nih.gov The process involves the following steps:

Single colonies of mutagenized G. oxydans are cultivated in 96-deep-well plates. nih.gov

The resting cells are harvested and used for the biotransformation of the substrate NHEG. nih.gov

The concentration of the resulting product, 6NSL, is quantified using the DNPH colorimetric method. nih.gov

Mutants showing significantly higher mSLDH activity (e.g., over 40% increase) are selected for further verification at a larger shake-flask scale, with the final product yield confirmed by HPLC. nih.gov

This HTS approach enabled the successful isolation of a mutant strain, G. oxydans ZJB16009, which exhibited a 1.5-fold increase in mSLDH catalytic activity. nih.gov This improvement led to a significant acceleration in the bioprocess, as detailed in the table below.

| Feature | Original Strain (ZJB-605) | Mutant Strain (ZJB16009) | Citation |

| Max mSLDH Activity | Baseline | 1.5-fold higher | nih.gov |

| Fermentation Time | 22 hours | 11 hours | nih.gov |

| Product Yield (6NSL) | ~40.1 g/L | 53.6 g/L | nih.gov |

| Productivity Increase | Baseline | 33.6% | nih.gov |

Genetic Manipulation for Cofactor Augmentation

The catalytic efficiency of the key enzyme, D-sorbitol dehydrogenase (mSLDH), is dependent on the cofactor Pyrroloquinoline quinone (PQQ). ucl.ac.uk Therefore, enhancing the intracellular availability of PQQ through genetic engineering is a critical strategy for improving the production of 6-hydroxyethyl sorbitol derivatives. ucl.ac.uk

To maximize the impact of cofactor augmentation, strategies involving the co-expression of multiple relevant genes have been developed. This involves constructing expression plasmids that carry the entire pqqABCDE gene cluster, often along with other beneficial genes. ucl.ac.uk For instance, co-expressing the pqqABCDE cluster and the tldD gene has been used to increase the biosynthesis of PQQ. ucl.ac.uk

Furthermore, to ensure the enhanced cofactor supply is matched by the enzyme that requires it, the PQQ biosynthesis genes are often co-expressed with the genes for the target dehydrogenase itself. In the context of sorbitol conversion, this means co-expressing the PQQ gene clusters with the sldA and sldB genes, which encode the subunits of D-sorbitol dehydrogenase. ucl.ac.uk This simultaneous augmentation ensures that both the enzyme and its necessary cofactor are available at higher levels, leading to improved product yields. ucl.ac.ukplos.org

Table of Key Genes in PQQ Biosynthesis and Sorbitol Oxidation

| Gene/Gene Cluster | Encoded Protein/Function | Relevance to this compound Production | Citations |

|---|---|---|---|

| pqqA | Precursor peptide containing conserved glutamate (B1630785) and tyrosine residues | Provides the amino acid backbone for PQQ synthesis. | dntb.gov.uaresearchgate.net |

| pqqB | Function not fully characterized, contains a zinc-finger motif | Part of the essential PQQ operon. | dntb.gov.ua |

| pqqC | Catalyzes the final cyclization and oxidation steps in PQQ formation | A crucial enzyme for completing the synthesis of the active PQQ cofactor. | dntb.gov.uaresearchgate.net |

| pqqD | Putative role in the biosynthesis pathway | Part of the essential PQQ operon. | dntb.gov.ua |

| pqqE | Recognizes the PqqA peptide and catalyzes the initial cross-linking of residues | Initiates the PQQ synthesis cascade. | dntb.gov.uaresearchgate.net |

| tldD | Involved in PQQ biosynthesis | Co-expressed with the pqq operon to enhance cofactor levels. | ucl.ac.uk |

| sldA / sldB | Subunits of membrane-bound D-sorbitol dehydrogenase (mSLDH) | The primary enzyme responsible for the bioconversion of NHEG to 6NSL. | ucl.ac.ukplos.org |

Media for Gluconobacter and related acetic acid bacteria are typically rich in components like yeast extract, which provides a complex mixture of amino acids, vitamins, and other growth factors. researchgate.netcaister.com The primary carbon source, such as D-sorbitol or glucose, not only serves as a substrate for bioconversion but also as an energy source for the cells. researchgate.netmdpi.com Optimizing the concentrations of these components, for example by adjusting the glucose and yeast extract levels, is a common strategy to ensure that cofactor biosynthesis is not limited by the availability of essential precursors. caister.com

Adaptive Evolution of Microbial Strains for Process Robustness

Industrial fermentation processes often involve harsh conditions, such as high substrate concentrations, which can be inhibitory to microbial growth and productivity. researchgate.netmdpi.com Adaptive laboratory evolution (ALE) is a powerful technique used to improve the robustness of microbial strains by subjecting them to long-term selection under specific stress conditions. univpancasila.ac.id

This method has been successfully applied to G. oxydans to enhance its tolerance to high concentrations of D-sorbitol and elevated temperatures. researchgate.netmdpi.com The process typically involves serially passaging the microbial culture into media with gradually increasing levels of the stressor (e.g., D-sorbitol concentration from 80 g/L up to 300 g/L). researchgate.netmdpi.com Over many generations, this selection pressure favors the survival and growth of spontaneous mutants that are better adapted to the stressful environment. univpancasila.ac.id

Recent advancements have utilized microbial microdroplet culture (MMC) systems to accelerate the ALE process. researchgate.netmdpi.com This high-throughput cultivation method allowed for the evolution of G. oxydans strains capable of growing in 300 g/L of D-sorbitol at 40°C within just 90 days. researchgate.netmdpi.com

Results of Adaptive Evolution on G. oxydans

| Strain | Selection Pressure | Key Improvement | Citation |

|---|---|---|---|

| G. oxydans MMC10 | High D-sorbitol (up to 300 g/L) & High Temperature (up to 40°C) | Maintained high productivity (3.13 g/L·h) at 300 g/L initial D-sorbitol, similar to the parent strain at only 80 g/L. | researchgate.netmdpi.com |

Chemical Derivatization of Sorbitol to Introduce Hydroxyethyl (B10761427) Moieties and Related Functional Groups

The chemical derivatization of sorbitol is a versatile approach to obtaining a variety of functionalized derivatives. The reactivity of its six hydroxyl groups plays a crucial role in determining the outcome of these chemical transformations.

Sorbitol possesses two primary hydroxyl groups at the C1 and C6 positions and four secondary hydroxyl groups at the C2, C3, C4, and C5 positions. The primary hydroxyl groups are generally more sterically accessible and thus more reactive towards many chemical reagents compared to the more hindered secondary hydroxyl groups. This difference in reactivity allows for regioselective modifications of the sorbitol molecule.

One of the direct methods for introducing hydroxyethyl groups is through the reaction of sorbitol with ethylene (B1197577) oxide. A patented process describes the condensation of sorbitol with ethylene oxide in the presence of a basic catalyst, such as sodium methylate or sodium dihydrogen phosphate (B84403) (NaH₂PO₄) hydrate, at elevated temperatures ranging from 140 to 145 °C. google.com This reaction yields sorbitol monoethers, which are essentially hydroxyethylated derivatives of sorbitol. The process results in a light-colored, highly viscous syrup. google.com The reaction is typically carried out in a pressure vessel where ethylene oxide is introduced incrementally. google.com

The selectivity of reactions towards the primary hydroxyl groups is a well-documented phenomenon. For instance, enzymatic esterification of sorbitol, catalyzed by lipases such as Lipozyme® TL IM, has been shown to be highly regioselective, exclusively esterifying the primary hydroxyl groups at the C1 and C6 positions to produce 1-O- and 6-O-sorbitol monoesters. researcher.liferesearchgate.net This enzymatic approach highlights the inherent reactivity difference between the primary and secondary hydroxyls, a principle that also applies to chemical derivatization methods, albeit sometimes with less precision.

The table below summarizes the key aspects of the functionalization of sorbitol's hydroxyl groups.

| Functionalization Aspect | Description | Key Findings & Conditions |

| Reactivity Difference | Primary hydroxyl groups (C1, C6) are more reactive than secondary hydroxyl groups (C2, C3, C4, C5) due to less steric hindrance. | Enzymatic reactions show high regioselectivity for primary positions. researcher.liferesearchgate.net |

| Hydroxyethylation | Direct introduction of hydroxyethyl groups onto the sorbitol backbone. | Reaction with ethylene oxide at 140-145 °C with catalysts like sodium methylate or NaH₂PO₄ hydrate. google.com |

| Product of Hydroxyethylation | A mixture of sorbitol monoethers, characterized as a viscous syrup. google.com | - |

The formation of cyclic acetals is a common strategy in carbohydrate chemistry to protect hydroxyl groups and to direct subsequent chemical modifications to the unprotected positions. In the case of sorbitol, the reaction with benzaldehyde (B42025) in the presence of an acid catalyst leads to the formation of dibenzylidene-D-sorbitol (DBS). Current time information in Bangalore, IN. This reaction is a condensation reaction where two molecules of benzaldehyde react with the hydroxyl groups of sorbitol to form two cyclic acetal (B89532) rings.

The synthesis of DBS typically involves the reaction of D-sorbitol with benzaldehyde in a 1:2 molar ratio in the presence of an acid catalyst like p-toluenesulfonic acid. google.com The reaction can be carried out in various solvents, including cyclohexane (B81311) and methanol, often using a Dean-Stark apparatus to remove the water formed during the reaction, which drives the equilibrium towards the product. researchgate.net The most common product is 1,3:2,4-dibenzylidene-D-sorbitol, where the acetal linkages are formed at these specific positions. Current time information in Bangalore, IN.

Once the C1, C2, C3, and C4 hydroxyl groups are protected as benzylidene acetals, the remaining free hydroxyl groups at the C5 and C6 positions are available for further functionalization. The primary hydroxyl group at the C6 position is more nucleophilic and reactive than the secondary hydroxyl group at the C5 position. rsc.org This allows for selective derivatization at the C6 position. For example, reacting DBS with one equivalent of an acylating agent will preferentially form the 6-substituted ester. rsc.org This stepwise approach, involving protection followed by functionalization, is a powerful tool for the synthesis of specific sorbitol derivatives.

Below is a data table detailing the synthesis of dibenzylidene-D-sorbitol.

| Reaction | Reactants | Catalyst | Solvent(s) | Key Conditions | Product |

| Acetal Formation | D-Sorbitol, Benzaldehyde | p-Toluenesulfonic acid | Water | Stirring at 35°C for 6 hours under nitrogen atmosphere. google.com | 1,3:2,4-Dibenzylidene-D-sorbitol |

| Acetal Formation | D-Sorbitol, Benzaldehyde | Acid catalyst | Cyclohexane, Methanol | Use of Dean-Stark apparatus to remove water. researchgate.net | 1,3:2,4-Dibenzylidene-D-sorbitol |

Chemical Reactivity and Mechanistic Investigations of Hydroxyethylated Sorbitol and Analogues

Dehydrogenation and Oxidation Reaction Pathways

Dehydrogenation and oxidation are fundamental reactions for converting polyols like sorbitol and its derivatives into valuable chemicals. These transformations can proceed through both catalytic and enzymatic routes, often targeting the various hydroxyl groups present in the molecule. The presence of the 6-hydroxyethyl group can influence the selectivity and rate of these reactions.

In catalytic systems, the transformation of sorbitol involves a complex network of reactions including dehydrogenation, dehydration, and C-C bond cleavage. researchgate.net The balance between the metal and acid functions of a catalyst is crucial in directing the reaction towards desired products like ketones, alkanes, or heterocyclic compounds. researchgate.net For instance, using a bifunctional catalyst such as Pt/SiO2–Al2O3, the reaction pathways can be tuned. A higher proportion of the metallic component tends to favor C-C cleavage, while a well-balanced catalyst can promote dehydrogenation and subsequent hydrogenation steps. researchgate.net The oxidation of alcohols can be achieved using catalysts like binuclear rhodium complexes, which are effective for both acceptorless dehydrogenation and aerobic oxidation in water. liv.ac.uk

Mechanistic studies on the dehydrogenative oxidation of sorbitol suggest that the reaction can proceed to form lactic acid with high yield and selectivity using specific iridium-based catalysts in the presence of a base like barium hydroxide (B78521). scispace.comwhiterose.ac.uk The reaction is sensitive to temperature and the type of base used. scispace.com

Enzymes, particularly dehydrogenases, offer a high degree of regio- and stereoselectivity in the oxidation of polyols. Sorbitol dehydrogenase (SDH) is a key enzyme that catalyzes the reversible NAD+-linked oxidation of sorbitol. science.gov The enzyme typically oxidizes the C-2 hydroxyl group of sorbitol to produce fructose. However, its substrate specificity can extend to other polyols and secondary alcohols. science.gov

The enzymatic oxidation of N-hydroxyethyl glucamine, an analogue of 6-hydroxyethyl sorbitol, has been demonstrated using Gluconobacter oxydans. researchgate.net This bacterium possesses a membrane-bound D-sorbitol dehydrogenase (mSLDH) that performs regioselective oxidation. researchgate.net Overexpression of the genes encoding for the subunits of mSLDH can significantly enhance the enzyme's activity towards N-hydroxyethyl glucamine. researchgate.net The enzyme catalyzes the oxidation at a specific hydroxyl group, leading to the formation of 6-deoxy-6-hydroxylethyl-amino-L-sorbose. researchgate.net This highlights the potential for enzymatic systems to selectively target specific hydroxyl groups even in substituted sorbitol derivatives.

The catalytic mechanism of dehydrogenases like 3-ketosteroid dehydrogenase, which also acts on hydroxyl groups, is proposed to follow a Ping-Pong bi-bi mechanism. acs.orgresearchgate.net This involves the oxidation of the substrate in a reductive half-reaction, followed by the reoxidation of the FAD cofactor. acs.orgresearchgate.net The reaction is initiated by a proton abstraction, followed by a hydride transfer. acs.orgresearchgate.net Similar mechanistic principles can be expected to apply to the enzymatic dehydrogenation of hydroxyethylated sorbitol. The stereoselectivity of SDH is well-established, and it preferentially acts on specific stereoisomers of polyols. science.gov

Table 1: Comparison of Catalytic Systems for Sorbitol Transformation

| Catalyst System | Substrate | Key Products | Reaction Type | Reference |

|---|---|---|---|---|

| Pt/SiO2–Al2O3 | Sorbitol | Alkanes, ketones, heterocycles | Catalytic Transformation | researchgate.net |

| Ru-MoOx/Mo2C | Sorbitol | 1-Hexanol (B41254) | Aqueous-Phase Hydrodeoxygenation | acs.org |

| NHC-Iridium Polymer | Sorbitol | Lactic Acid | Dehydrogenative Oxidation | scispace.comwhiterose.ac.uk |

| Gluconobacter oxydans (mSLDH) | N-hydroxyethyl glucamine | 6-deoxy-6-hydroxylethyl-amino-L-sorbose | Enzymatic Dehydrogenation | researchgate.net |

| Sheep Liver SDH | Sorbitol & other polyols | Ketones | Enzymatic Dehydrogenation | science.gov |

Investigations into Supramolecular Self-Assembly Driven by Intermolecular Interactions

Sorbitol and its derivatives are well-known for their ability to undergo supramolecular self-assembly, forming gels in various solvents. researchgate.net This process is driven by non-covalent interactions, primarily hydrogen bonding and, in the case of aromatic derivatives, π-π stacking. rsc.org

Hydrogen bonding is a key driving force in the self-assembly of sorbitol and its derivatives. rsc.org In the crystalline state, sorbitol molecules are stabilized by extensive networks of cooperative intramolecular and intermolecular hydrogen bonds between the vicinal hydroxyl groups. scispace.comresearchgate.net The presence of a solvent can modify this hydrogen-bonding network. researchgate.net

For dibenzylidene-D-sorbitol (DBS), a common sorbitol-based gelator, the free hydroxyl groups at the 5- and 6-positions are crucial for forming the hydrogen bonds that lead to the creation of a fibrous network. rsc.org Studies have shown that protecting the terminal 6-OH group prevents gelation, highlighting its critical role as a hydrogen bond donor in the self-assembly process. rsc.org Therefore, the presence of a 6-hydroxyethyl group in this compound would introduce an additional hydroxyl group and a flexible ether linkage, which would be expected to significantly alter the hydrogen-bonding patterns and, consequently, the self-assembly behavior compared to unsubstituted sorbitol or DBS. The polarity of the solvent also plays a significant role, as it can compete for hydrogen bonding sites and either promote or disrupt the self-assembly process. rsc.orgnih.gov In mammalian sorbitol dehydrogenase, a network of hydrogen bonds is essential for stabilizing the protein's tetrameric structure and is crucial for its catalytic activity. nih.gov

Sorbitol derivatives, particularly dibenzylidene sorbitol (DBS), are classic examples of low-molecular-weight gelators (LMWGs). researchgate.netrsc.org These molecules self-assemble in a solvent to form a three-dimensional network of fibers that immobilizes the liquid, resulting in a gel. rsc.orgresearchgate.net The resulting structures are often on the nanoscale, consisting of entangled fibers, ribbons, or other aggregates. sioc-journal.cnnih.govnih.gov

The morphology of these nanostructures is highly dependent on the molecular structure of the gelator and the properties of the solvent. sioc-journal.cnnih.gov For instance, derivatives of DBS with different substitutions on the benzylidene rings exhibit varied self-assembly abilities and form different types of crystalline aggregates. sioc-journal.cn The introduction of a halogen atom at the 6-position of DBS, replacing the hydroxyl group, leads to the formation of more coherent crystalline fibers and alters the primary driving forces for self-assembly, with halogen bonding playing a significant role alongside hydrogen bonding. nih.gov This demonstrates that even a single modification to the sorbitol backbone can have a profound impact on the resulting supramolecular architecture. It is therefore highly probable that this compound could also act as an LMWG, with the hydroxyethyl (B10761427) group influencing the packing of the molecules and the morphology of the resulting fibrous network.

Table 2: Self-Assembly Characteristics of Sorbitol Derivatives

| Derivative | Driving Forces for Self-Assembly | Resulting Nanostructures | Reference |

|---|---|---|---|

| Dibenzylidene-D-sorbitol (DBS) | Hydrogen bonding, π-π stacking | Entangled fibrous networks, spherulites | rsc.orgresearchgate.netsioc-journal.cn |

| 1,3:2,4-di(3,4-dichlorobenzylidene)-D-sorbitol (DCDBS) | Hydrogen bonding, solvent interactions | Smooth nonhelical fibers (polar solvents), rope-like helical fibers (nonpolar solvents) | nih.govacs.org |

| Halogenated DBS (e.g., 6-Cl-DBS, 6-Br-DBS, 6-I-DBS) | Hydrogen bonding, halogen bonding, C-H⋯π interactions | Coherent crystalline fibers | nih.gov |

| Bolaform cholesteryl imide derivatives | Hydrogen bonding, van der Waals interactions | Wrinkles, belts, fibers | nih.govnih.gov |

Reaction Selectivity in Catalytic Transformations

Achieving high selectivity is a major goal in the catalytic transformation of biomass-derived molecules like sorbitol. The presence of multiple functional groups in sorbitol and its derivatives, such as this compound, presents a challenge for selective catalysis.

In the aqueous-phase transformation of sorbitol, the selectivity towards different products (alkanes, alcohols, ketones, etc.) is strongly influenced by the metal/acid balance of the catalyst. researchgate.net For example, with a Pt/SiO2–Al2O3 catalyst, the ratio of platinum to the acidic support determines whether C-C bond cleavage or dehydration/hydrogenation pathways are favored. researchgate.net Similarly, in the hydrodeoxygenation of sorbitol to 1-hexanol, the synergy between ruthenium and molybdenum carbide (Mo2C) is key to controlling the selectivity between 1-hexanol and 1-hexane. acs.org The presence of molybdenum oxides (MoOx) further promotes the selectivity towards 1-hexanol. acs.org

In the context of amination reactions, which proceed via a hydrogen borrowing mechanism, the catalyst plays a crucial role in the initial dehydrogenation of the alcohol to an aldehyde or ketone. mdpi.com The selectivity of amination versus isomerization can be an issue, especially with chiral substrates like isohexides derived from sorbitol, where the reaction can lead to a loss of stereochemical information. mdpi.com

For the catalytic transfer hydrogenation of glucose to sorbitol, the choice of catalyst and reaction temperature affects the selectivity. acs.orgurjc.es Lower temperatures can suppress side reactions like hydrogenolysis and condensation, leading to higher selectivity for sorbitol. acs.orgurjc.es

The introduction of a hydroxyethyl group at the 6-position of sorbitol would add another primary alcohol function to the molecule, potentially competing with the other hydroxyl groups in catalytic reactions. The steric hindrance and electronic effects of the hydroxyethyl group would likely influence the regioselectivity of catalytic transformations, making the development of highly selective catalysts for specific transformations of this compound a key research challenge.

Advanced Analytical Techniques for Characterization of Hydroxyethylated Sorbitol Compounds

Chromatographic Separations for Identification and Quantification

Chromatography is a fundamental tool for the separation and analysis of complex mixtures. For hydroxyethylated sorbitol compounds, various liquid chromatography techniques are employed to achieve separation based on properties such as polarity, ionic character, and molecular size.

High-Performance Liquid Chromatography (HPLC) coupled with a Differential Refractive Index (DRI) detector is a widely used method for the analysis of sugar alcohols and their derivatives, including 6-Hydroxyethyl sorbitol. researchgate.net This technique is particularly suitable for molecules that lack a UV chromophore, as is the case with these polyols. The separation is typically achieved using a column that provides retention for highly polar compounds, such as those based on hydrophilic interaction liquid chromatography (HILIC).

The principle of DRI detection is based on the measurement of the difference in the refractive index between the mobile phase and the sample eluting from the column. Since any analyte will cause a change in the refractive index of the eluent, the DRI detector is considered a universal detector. researchgate.net For the analysis of sugar alcohols, an isocratic mobile phase is required for stable baseline with RI detection. A simple isocratic method can be employed for the separation and quantification of these compounds.

A typical HPLC-RID method for the simultaneous determination of sugars and polyols might utilize a specialized column, such as a Shodex Sugars SP0810, operated at an elevated temperature (e.g., 80 °C) with distilled water as the mobile phase. researchgate.net The developed methods often demonstrate excellent linearity over a wide concentration range. researchgate.net

Table 1: Example of HPLC-RID Method Parameters for Polyol Analysis

| Parameter | Value |

| Column | Shodex Sugars SP0810 |

| Mobile Phase | Distilled Water |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 80 °C |

| Detector | Refractive Index Detector (RID) |

This table presents typical parameters for the HPLC-RID analysis of sugars and polyols, based on established methodologies. researchgate.net

Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC/ESI-MS) is a powerful technique for the structural confirmation of this compound and its derivatives. researchgate.net ESI is a soft ionization technique that allows for the analysis of intact molecules with minimal fragmentation, providing valuable molecular weight information. nih.gov The coupling of LC with MS allows for the separation of components in a mixture prior to their introduction into the mass spectrometer for analysis.

In the positive ion mode, sorbitol and its derivatives can be detected as various adducts, such as protonated molecules ([M+H]^+), sodium adducts ([M+Na]^+), and potassium adducts ([M+K]^+). researchgate.net Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the parent ions, generating a characteristic fragmentation pattern that can be used for structural elucidation. researchgate.netnih.gov For instance, the fragmentation of the protonated molecule of sorbitol can provide structural information. researchgate.net

A recent study on the stability of a monoclonal antibody formulation containing sorbitol utilized LC-MS/MS to identify a novel post-translational modification: the esterification of glutamic acid by sorbitol. nih.gov This highlights the capability of LC-MS/MS to identify and characterize subtle structural changes in complex systems involving sorbitol derivatives. nih.gov The use of isotopically labeled sorbitol (¹³C₆) further confirmed the modification through the observation of expected mass shifts in the fragment ions. nih.gov

Table 2: Common Adducts of Sorbitol Observed in Positive Ion ESI-MS

| Adduct | m/z |

| ([M+H]^+) | 183.0865 |

| ([M+Na]^+) | 205.0684 |

| ([M+K]^+) | 221.0422 |

This table shows the theoretical m/z values for common adducts of sorbitol in positive ion mode ESI-MS. researchgate.net

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) is a highly sensitive and selective method for the analysis of carbohydrates, including sugar alcohols like sorbitol and its hydroxyethylated derivatives. thermofisher.comnih.gov This technique takes advantage of the weakly acidic nature of carbohydrates, which can be ionized at high pH to form anions that can be separated by anion-exchange chromatography. thermofisher.com

The separation is typically performed on a strong anion-exchange column using a high pH eluent, usually containing sodium hydroxide (B78521). thermofisher.comthermofisher.com The elution order of sugar alcohols is influenced by their pKa values, with those having higher pKa values eluting earlier. thermofisher.com For example, sorbitol has a higher pKa than glucose, meaning a higher pH is needed for its ionization and subsequent retention on the anion-exchange column. thermofisher.com Specialized columns, such as the Dionex CarboPac™ MA1, are designed for the separation of sugar alcohols at elevated sodium hydroxide concentrations. thermofisher.com

Pulsed Amperometric Detection (PAD) is a direct and sensitive detection method for carbohydrates that does not require derivatization. youtube.com It involves the electrochemical oxidation of the analytes on a gold electrode surface. youtube.com The pulsed potential waveform allows for sensitive detection while maintaining a clean and active electrode surface. thermofisher.com

Table 3: pKa Values of Some Common Carbohydrates

| Carbohydrate | pKa |

| Glucose | 12.28 |

| Sorbitol | 13.60 |

| α-Methylglucoside | 13.71 |

This table illustrates the weakly acidic nature of carbohydrates, which is exploited in HPAE-PAD for their separation. thermofisher.com

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the primary technique for determining the molecular weight distribution of polymers, including those derived from hydroxyethylated sorbitol. shimadzu.com.sgspecificpolymers.com This method separates molecules based on their hydrodynamic volume in solution. paint.org Larger molecules are excluded from the pores of the stationary phase and elute first, while smaller molecules can penetrate the pores and have longer retention times. paint.org

For the analysis of water-soluble polymers like hydroxyethylated sorbitol, aqueous SEC is employed using columns packed with hydrophilic materials. warwick.ac.uk The molecular weight distribution is a critical parameter as it influences the physical properties and performance of the polymer in various applications. warwick.ac.uk SEC can be used to monitor changes in molecular weight during polymerization reactions or as a result of degradation. specificpolymers.com

The technique is widely used for the quality control of polymeric materials. impact-solutions.co.uk The molecular weight averages (such as number-average molecular weight, Mn, and weight-average molecular weight, Mw) and the polydispersity index (Mw/Mn) are key parameters obtained from SEC analysis. specificpolymers.com

Liquid Chromatography Under Critical Conditions (LCCC) is an advanced liquid chromatography technique used to separate complex polymers based on their architecture and functionality, independent of their molar mass. ywangcomp.org At the "critical point," the enthalpic interactions between the polymer and the stationary phase are balanced by the entropic effects of size exclusion, leading to the elution of a specific homopolymer at a constant retention volume regardless of its molecular weight. ywangcomp.org

This "chromatographic invisibility" of one polymer block allows for the separation and characterization of other structural features, such as end-groups or the blocks in a copolymer. researchgate.net LCCC is therefore a powerful tool for assessing the structural homogeneity of functional polymers and for separating cyclic from linear polymers. researchgate.net

For hydroxyethylated sorbitol polymers, LCCC could be employed to assess the uniformity of the hydroxyethylation, separate polymers with different degrees of branching, or to detect the presence of any unreacted sorbitol or homopolymers of ethylene (B1197577) oxide. The technique provides a deeper insight into the molecular architecture of complex polymers that cannot be obtained by conventional SEC. chromatographyonline.com

Spectroscopic Characterization Methods

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. For sorbitol and its derivatives, ¹H and ¹³C NMR spectra provide detailed information about the carbon skeleton and the position of substituents. rsc.orgnih.gov The chemical shifts and coupling constants in the ¹H NMR spectrum can be used to determine the stereochemistry of the molecule. bmrb.io Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can be used to establish the connectivity between protons and carbons, aiding in the complete assignment of the structure. bmrb.io

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of sorbitol shows characteristic absorption bands for the hydroxyl (-OH) groups and the C-O bonds. nih.govresearchgate.net For this compound, additional bands corresponding to the ether linkages (C-O-C) introduced during hydroxyethylation would be expected. The region between 1050 and 1200 cm⁻¹ is characteristic for C-O-C bonds and hydroxyl groups linked to the sorbitol backbone. nih.gov

Ultraviolet-Visible (UV-Vis) and Circular Dichroism (CD) Spectroscopies for Optical Properties and Conformation

Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to study the electronic transitions within a molecule. For compounds like this compound, which are derivatives of a sugar alcohol, UV-Vis spectroscopy can be particularly informative when these molecules interact with other substances. For instance, studies on sorbitol have shown that its presence can influence the UV-Vis spectra of proteins, indicating conformational changes and interactions that alter the environment of aromatic residues. researchgate.net In one study, the absorbance intensities of stem bromelain (B1164189) decreased in the presence of polyols like sorbitol, suggesting that aromatic residues became less exposed to the solvent, resulting in a more compact conformation. researchgate.net However, when sorbitol is analyzed in isolation or adsorbed onto surfaces like tungsten trioxide (WO₃), it may not exhibit a significant characteristic absorption or spectral shift in the visible range, unlike compounds with carbonyl groups such as glucose. researchgate.net

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the secondary structure and conformational changes of chiral molecules, including derivatives of sorbitol. Research has indicated that sorbitol can stabilize the conformation of enzymes under stress conditions like high pressure. researchgate.net Far-UV CD analysis can reveal shifts in protein conformation from a chaotic, unfolded state to a more ordered and compact structure in the presence of sorbitol. researchgate.net This stabilizing effect is crucial in applications where maintaining the structural integrity of biomolecules is essential.

Table 1: Spectroscopic Observations of Sorbitol and its Derivatives

| Technique | System Studied | Observation | Implication |

|---|---|---|---|

| UV-Vis | Stem Bromelain with Sorbitol | Decreased absorption intensity at 280 nm. researchgate.net | Aromatic residues are less exposed; protein conformation becomes more compact. researchgate.net |

| UV-Vis | Sorbitol on WO₃ surface | No significant shift in the UV-Vis band after thermal treatment. researchgate.net | The absence of a carbonyl group in sorbitol is critical for certain surface interactions and reductions. researchgate.net |

| CD | Enzyme under High Hydrostatic Pressure (HHP) with Sorbitol | Shift from chaotic unfolding conformation to a more ordered and compact structure. researchgate.net | Sorbitol prevents the unfolding of the enzyme, stabilizing its conformation. researchgate.net |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. nih.gov In the analysis of this compound and related compounds, FTIR spectra provide a characteristic "fingerprint" based on the vibrations of its chemical bonds. nih.gov

The spectrum of a sorbitol derivative is typically dominated by several key absorption bands:

O-H Stretching: A broad and strong band in the region of 3700–3000 cm⁻¹ is characteristic of the stretching vibrations of the numerous hydroxyl (-OH) groups. researchgate.net This band's breadth is due to extensive intermolecular and intramolecular hydrogen bonding.

C-H Stretching: Peaks observed in the 3000–2800 cm⁻¹ region are attributed to the symmetric and asymmetric stretching vibrations of C-H bonds within the alkyl backbone. researchgate.net

C=O Stretching: In esterified derivatives of sorbitol, a sharp, strong peak around 1720 cm⁻¹ indicates the presence of a carbonyl (C=O) group from the ester linkage. mdpi.com

O-H Bending and C-H Bending: The region between 1500 cm⁻¹ and 1200 cm⁻¹ contains peaks corresponding to O-H bending, while peaks around 1467 cm⁻¹ can be assigned to C-H₂ symmetric scissor vibrations. researchgate.net

These spectral assignments allow for the confirmation of the chemical structure and the detection of any changes resulting from modification or degradation.

Table 2: Characteristic FTIR Absorption Bands for Sorbitol Derivatives

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |

|---|---|---|---|

| 3700–3000 (broad) | O-H Stretch | Hydroxyl (-OH) | researchgate.net |

| 3000–2800 | C-H Stretch | Alkyl (-CH, -CH₂) | researchgate.net |

| ~1720 (sharp) | C=O Stretch | Ester Carbonyl | mdpi.com |

| 1500–1200 | O-H Bend | Hydroxyl (-OH) | researchgate.net |

Calorimetric and Thermal Analysis Techniques for Stability Studies (e.g., Thermogravimetric Analysis - TGA)

Thermal analysis techniques are critical for evaluating the stability and degradation behavior of materials as a function of temperature. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, providing information on decomposition temperatures and thermal stability.

For sorbitol and its derivatives, TGA reveals the temperature at which degradation begins. Studies have shown that unmodified sorbitol starts to degrade at approximately 200°C, with maximum degradation occurring around 357°C. researchgate.net The incorporation of sorbitol into polymer matrices can enhance their thermal stability. TGA is used to monitor the weight loss of materials due to the formation of volatile compounds during heating.

Differential Scanning Calorimetry (DSC) is another vital technique that measures the heat flow associated with thermal transitions in a material. uwaterloo.ca DSC has been used to study the effect of sorbitol on the thermal stability of proteins. The presence of sorbitol can significantly increase the denaturation temperature (Tm) of proteins, indicating a stabilizing effect. nih.gov For example, in one study, the denaturation temperature of human immunoglobulin G (IgG) increased from 69°C to 76°C in the presence of 33% sorbitol. nih.gov

Table 3: Thermal Properties of Sorbitol and Related Systems

| Technique | Material | Key Finding | Temperature (°C) | Reference |

|---|---|---|---|---|

| TGA | Sorbitol | Onset of degradation | ~200 | researchgate.net |

| TGA | Sorbitol | Maximum degradation temperature | 357 | researchgate.net |

| DSC | Human IgG | Denaturation temperature (Tmax) without sorbitol | 69 | nih.gov |

| DSC | Human IgG | Denaturation temperature (Tmax) with 33% sorbitol | 76 | nih.gov |

| DSC | Bovine Serum Albumin | Denaturation temperature (Tm) without sorbitol | 73.0 | researchgate.net |

| DSC | Bovine Serum Albumin | Denaturation temperature (Tm) with 40 wt.% sorbitol | 80.9 | researchgate.net |

Microscopic and Diffraction Techniques for Morphological and Structural Elucidation

Scanning Electron Microscopy (SEM) for Supramolecular Assemblies

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to investigate the surface morphology and microstructure of materials at the micro- and nanoscale. In the context of this compound and related compounds, SEM is particularly useful for visualizing the structure of supramolecular assemblies. nih.gov

The self-assembly of sorbitol derivatives can lead to various morphologies, such as fibrillar networks or flake-like structures, which can be clearly observed with SEM. researchgate.net For example, studies on chiral derivatives have shown the formation of distinct left- and right-handed fibrillar structures. researchgate.net In other applications, SEM analysis of raw sorbitol powder has revealed a granular morphology. researchgate.net When used as a plasticizer in films, SEM micrographs can confirm the homogeneity of the film surface, showing a lack of pores or cracks which is crucial for properties like permeability. nih.gov

Table 4: Morphological Features of Sorbitol-Based Materials Observed by SEM

| Material System | Observed Morphology | Significance | Reference |

|---|---|---|---|

| Chiral Naphthalimide Derivatives | Left- and right-handed fibrillar structures | Chirality at the molecular level dictates the nanoscale helical structure. researchgate.net | researchgate.net |

| Achiral Naphthalimide Derivative | Flake-like morphology | Lack of molecular chirality leads to a different, non-helical assembly. researchgate.net | researchgate.net |

| Raw Sorbitol Powder | Granular particles | Characterizes the bulk, unprocessed form of the material. researchgate.net | researchgate.net |

Atomic Force Microscopy (AFM) for Nanoscale Topography

Atomic Force Microscopy (AFM) provides three-dimensional topographical images of a sample's surface with extremely high resolution, often at the nanometer scale. azooptics.com Unlike SEM, AFM can be performed in air or liquid, making it suitable for a wide range of samples. mdpi.com The technique works by scanning a sharp tip attached to a cantilever across the surface and measuring the forces between the tip and the sample. mdpi.com

AFM is used to obtain quantitative data on surface features, such as roughness and the dimensions of nanoscale structures. azooptics.comnih.gov The membrane roughness (Rq), for example, is a key parameter related to the cellular surface arrangement and can be precisely quantified using AFM. nih.gov In studies of biological systems, AFM has been used to measure roughness values on the order of 7-11 nm and the diameters of vesicles in the range of 270-350 nm. nih.gov This level of detail is critical for understanding the nanoscale topography and physical properties of surfaces modified with or composed of hydroxyethylated sorbitol compounds.

Table 5: Representative Quantitative Data Obtainable with AFM

| Measurement | Sample Region | Value | Significance | Reference |

|---|---|---|---|---|

| Surface Roughness (Rq) | Control Cell (Perinuclear) | 7.8 ± 1.2 nm | Provides a baseline for surface topography at the nanoscale. nih.gov | nih.gov |

| Surface Roughness (Rq) | Treated Cell (Perinuclear) | 10.6 ± 2.8 nm | Quantifies changes in surface texture due to external stimuli. nih.gov | nih.gov |

| Vesicle Diameter | Control Cell (Nuclear) | 279 ± 5 nm | Measures the size of nanoscale biological structures. nih.gov | nih.gov |

| Vesicle Diameter | Treated Cell (Nuclear) | 327 ± 6 nm | Detects changes in the dimensions of surface features. nih.gov | nih.gov |

Powder X-ray Diffraction (PXRD) for Crystalline and Amorphous Phases

Powder X-ray Diffraction (PXRD) is the primary technique for distinguishing between crystalline and amorphous solid forms of a material. improvedpharma.com Crystalline materials, which possess long-range atomic order, produce a distinct diffraction pattern with sharp, well-defined peaks at specific angles. improvedpharma.com In contrast, amorphous materials lack long-range order and produce a diffuse scattering pattern, often characterized by one or more broad humps or "halos". icdd.com

PXRD is essential for characterizing the solid-state form of sorbitol and its derivatives, which can have a significant impact on properties like solubility and stability. americanpharmaceuticalreview.com For instance, sorbitol synthesized under certain conditions has been identified by PXRD as being amorphous. researchgate.net The technique is considered the 'gold standard' for identifying and quantifying crystalline phases. americanpharmaceuticalreview.com It can be used to determine the degree of crystallinity and to detect the presence of small amounts of amorphous content within a predominantly crystalline sample, with a practical detection limit often around 10% w/w using standard equipment. americanpharmaceuticalreview.comresearchgate.net

Table 6: Comparison of PXRD Patterns for Crystalline and Amorphous Phases

| Feature | Crystalline Solid | Amorphous Solid | Reference |

|---|---|---|---|

| Diffraction Pattern | Sharp, narrow peaks | Broad, diffuse halo(s) | improvedpharma.comicdd.com |

| Atomic Structure | Long-range ordered lattice | Short-range order only | icdd.com |

| Significance | Unique "fingerprint" for each polymorph or solvate | Indicates a lack of crystallinity | improvedpharma.com |

Colorimetric Quantification Assays (e.g., DNPH Method)

Colorimetric quantification assays are a set of analytical methods used to determine the concentration of a chemical compound in a solution through the measurement of color intensity. These assays are often based on a chemical reaction that produces a colored product, where the intensity of the color is proportional to the concentration of the analyte of interest. One such method, the 2,4-Dinitrophenylhydrazine (DNPH) method, is widely used for the quantification of carbonyl compounds. fishersci.comnih.govepa.gov

The DNPH method involves the reaction of carbonyl compounds (aldehydes and ketones) with DNPH in an acidic solution to form 2,4-dinitrophenylhydrazone derivatives. fishersci.com These derivatives are typically yellow to red in color and can be quantified spectrophotometrically. The maximum absorbance wavelength of the derivatized protein is shifted from 370 to 450 nm after the addition of NaOH, which reduces the interference of DNPH and allows for direct quantification. nih.gov

While this compound is a polyol and does not possess a carbonyl group, the DNPH method can be adapted for its indirect quantification. This can be achieved by oxidizing the hydroxyl groups of the sorbitol derivative to form carbonyl groups, which can then be derivatized with DNPH. Alternatively, the method can be used to quantify any carbonyl-containing impurities or degradation products present in a sample of this compound.

The following table provides an example of the data that can be obtained from a DNPH assay for the quantification of a carbonyl compound, which in a modified procedure, could be a derivative of this compound.

Table 1: Example Data from a DNPH-based Colorimetric Assay

| Sample ID | Concentration (µM) | Absorbance at 450 nm |

|---|---|---|

| Blank | 0 | 0.050 |

| Standard 1 | 10 | 0.150 |

| Standard 2 | 20 | 0.250 |

| Standard 3 | 40 | 0.450 |

| Standard 4 | 60 | 0.650 |

| Standard 5 | 80 | 0.850 |

| Sample A | Unknown | 0.350 |

From the standard curve generated with the data in Table 1, the concentration of the unknown samples can be determined.

Detailed research findings on the application of the DNPH method for the analysis of various carbonyl compounds have been published. For instance, EPA Method 8315A utilizes DNPH derivatization followed by HPLC/UV analysis for the determination of carbonyls in environmental samples. fishersci.com The method has been shown to be accurate for a range of carbonyl-DNPH derivatives at concentrations from 400 ppb to 2000 ppb. fishersci.com

The following table presents typical results for the accuracy of the DNPH method for two representative carbonyl compounds.

Table 2: Accuracy of the UHPLC/UV Method for the Quantification of Carbonyl-DNPH Derivatives

| Analyte | Concentration (ppb) | Accuracy (%) |

|---|---|---|

| Benzaldehyde-DNPH | 400 | 96.3 |

| Benzaldehyde-DNPH | 2000 | 99.8 |

| o-Tolualdehyde-DNPH | 400 | 103.6 |

Data adapted from established analytical methods for carbonyl compounds. fishersci.com

The successful application of the DNPH method for the quantification of this compound would depend on the efficiency and reproducibility of the initial oxidation step to convert the polyol to a carbonyl-containing compound. The reaction conditions for both the oxidation and the derivatization would need to be optimized to ensure accurate and precise results.

Applications and Material Science Perspectives of Hydroxyethylated Sorbitol Derivatives

Chemical Intermediates in Fine Chemical Synthesis

While direct research on "6-Hydroxyethyl sorbitol" is limited in the provided search results, the broader context of sorbitol and its derivatives highlights their significance as versatile chemical intermediates. Sorbitol, a sugar alcohol, serves as a foundational molecule for the synthesis of a wide array of chemical compounds with applications in various industries, including pharmaceuticals. nih.govhnpymaterial.com Its chemical structure, featuring multiple hydroxyl groups, allows for diverse modifications to produce derivatives with specific functionalities. chemondis.com

The synthesis of pharmaceutical compounds often involves multi-step processes where precursor molecules are sequentially modified to build the final active pharmaceutical ingredient (API). Sorbitol's availability from renewable resources like starch makes it an attractive starting material for creating complex chiral molecules. rhhz.netroquette.com The conversion of sorbitol into derivatives is a key step in producing value-added chemicals for the pharmaceutical industry. researchgate.net

Polyol-Based Materials and Polymer Science

Sorbitol and its derivatives are extensively utilized in polymer science due to their polyol nature, meaning they possess multiple hydroxyl groups. mdpi.com These hydroxyl groups provide reactive sites for polymerization and can influence the properties of the resulting materials.

Sorbitol is widely employed as a plasticizer, particularly in bio-based composites, to enhance flexibility and reduce brittleness. rsc.org Plasticizers work by embedding themselves between polymer chains, thereby increasing intermolecular spacing and allowing for greater chain mobility. researchgate.netnih.gov This effect is crucial for improving the processability and mechanical properties of biopolymers like starch and cellulose (B213188). rsc.orgresearchgate.net

In cellulose nanocrystal (CNC) films, which are known for their brittleness, the addition of D-sorbitol as a plasticizer has been shown to improve mechanical properties. mdpi.com The interaction between sorbitol and the polymer matrix, often through hydrogen bonding, leads to a decrease in the material's crystallinity. researchgate.netnih.gov The combination of sorbitol with other plasticizers, such as glycerol, can further optimize the physicochemical characteristics of films for applications like food preservation. nih.gov

The incorporation of sorbitol as a plasticizer directly impacts the mechanical and optical properties of polymer films. An increase in sorbitol content generally leads to a decrease in tensile strength and Young's modulus, while increasing the elongation at break, indicating enhanced flexibility. researchgate.netnih.govupm.edu.my For instance, in polyvinyl alcohol (PVA) films, sorbitol improves melt processability and results in more flexible films. researchgate.netsemanticscholar.org

The effect of sorbitol on optical properties can vary. In some cases, such as with low concentrations in CNC films, sorbitol has a minimal impact on optical performance while still improving mechanical integrity. mdpi.com However, the addition of plasticizers can influence properties like transparency and light transmittance. upm.edu.mymdpi.com

Table 1: Effect of D-Sorbitol on Mechanical Properties of CNC Films

| D-Sorbitol Content (%) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) |

| 0 | - | - | - |

| 2 | - | 1.13 | - |

| 3 | - | 2.46 | - |

| 4 | 39.9 | 3.00 | 2.99 |

| 5 | - | 3.48 | - |

Source: mdpi.com

Sorbitol is a key precursor for the synthesis of isosorbide (B1672297) (1,4:3,6-dianhydro-D-glucitol), a rigid bicyclic diol. tandfonline.commdpi.com Isosorbide is gaining significant attention as a renewable building block for high-performance polymers such as polyurethanes and polycarbonates. tandfonline.comroquette.com The synthesis of isosorbide involves the dehydration of sorbitol. rhhz.netnih.gov

The incorporation of the rigid isosorbide moiety into polymer chains can significantly enhance their thermal and mechanical properties. rhhz.nettandfonline.com For example, isosorbide-based polycarbonates exhibit increased glass transition temperatures, mechanical strength, and heat resistance compared to some petroleum-based counterparts. roquette.com Similarly, isosorbide can be used as a chain extender in the synthesis of polyurethanes, leading to materials with tailored rigidity. roquette.comehu.es The synthesis of copolyesters from sorbitol has also been explored for biomedical applications. semanticscholar.orgdavidpublisher.com

The rigid structure of isosorbide, derived from sorbitol, is a key feature in the development of high-performance bio-based polymers. tandfonline.commdpi.com This rigidity, when incorporated into the polymer backbone, imparts enhanced stiffness and thermal stability to the resulting materials. rhhz.net For instance, polyurethane foams synthesized using sorbitol-derived polyols exhibit high rigidity and cross-linking density. ehu.es

The use of isosorbide allows for the creation of polymers with properties comparable or even superior to those of conventional petroleum-derived plastics. tandfonline.com Isosorbide-containing polycarbonates, for example, offer a bio-based alternative to bisphenol A (BPA)-based polycarbonates, with excellent thermal and mechanical properties. roquette.com The development of such materials from renewable resources like sorbitol is a significant step towards more sustainable polymer chemistry. tue.nl

Synthesis and Characterization of Bio-Based Polymers from Sorbitol Derivatives (e.g., Isosorbide-Derived Polyurethanes and Polycarbonates)

Preparation of Nanocomposites Incorporating Sorbitol Derivatives

While direct studies on the incorporation of this compound into nanocomposites are not extensively documented, the role of its parent molecule, sorbitol, provides significant insights into its potential applications. Sorbitol is frequently utilized as a plasticizer in the fabrication of biopolymer-based nanocomposites, such as those derived from starch and chitosan (B1678972). Its function is to enhance the flexibility and processability of the polymer matrix by reducing intermolecular forces between polymer chains.

In starch-based nanocomposites, sorbitol acts as a plasticizer, improving the toughness of the material. The addition of sorbitol can also influence the thermal stability of the resulting nanocomposites. Similarly, in chitosan-based composite films, sorbitol is employed to improve mechanical properties, significantly increasing the elongation at break. The incorporation of nano-fillers like nano-silica into these plasticized chitosan films can further enhance their mechanical strength and thermal stability.

Given that this compound is a derivative of sorbitol, it is plausible that it could serve a similar function as a plasticizer in nanocomposite materials. The presence of the hydroxyethyl (B10761427) group could potentially modify its plasticizing efficiency and its interaction with both the polymer matrix and nanofillers, offering a tailored approach to modulating the properties of the final nanocomposite material. Further research in this area could elucidate the specific advantages of using hydroxyethylated sorbitol derivatives in the preparation of advanced nanocomposites.

Table 1: Effect of Sorbitol and Nano-SiO₂ on Chitosan-Based Composite Film Properties

| Film Composition | Tensile Strength (MPa) | Elongation at Break (%) | Toughness (MJ/m³) |

| Pure Chitosan (CS) | 35.2 | 5.9 | 1.75 |

| CS with 75 wt% Sorbitol | 12.8 | >80 | 8.21 |

| CS with 60 wt% Sorbitol and 4.5 wt% Nano-SiO₂ | 18.5 | 90.8 | 10.52 |

Low-Molecular-Weight Organic Gelators (LMWGs) in Supramolecular Materials

Low-molecular-weight organic gelators (LMWGs) are small molecules that can self-assemble in organic solvents to form three-dimensional networks, resulting in the formation of gels. Sorbitol derivatives, particularly dibenzylidene-D-sorbitol (DBS), are prominent examples of LMWGs.

Dibenzylidene-D-sorbitol (DBS) is a well-established and versatile LMWG, capable of gelling a wide array of organic solvents. Its gelation ability stems from its unique "butterfly-like" molecular structure, where the rigid benzylidene groups act as the "wings" and the flexible sorbitol backbone as the "body" google.comnih.gov. This amphiphilic nature allows for the self-assembly into fibrillar networks that entrap the solvent.

The versatility of DBS as a gelator is further enhanced by the potential for chemical modification. The aromatic rings of the benzylidene groups and the free hydroxyl groups on the sorbitol backbone can be functionalized to tailor the properties of the resulting organogelator pcc.eu. Functionalized analogues of DBS have been synthesized to modulate their gelation behavior, solubility, and to introduce new functionalities. For instance, derivatives with modified aromatic rings or with the hydroxyl groups of the sorbitol moiety esterified or etherified have been reported. These modifications can influence the intermolecular interactions driving self-assembly, thereby altering the properties of the resulting gel.

The gelation mechanism of DBS and its analogues is primarily driven by a combination of non-covalent interactions, including hydrogen bonding and π-π stacking. The free hydroxyl groups on the sorbitol backbone can form intermolecular hydrogen bonds, which are crucial for the initial aggregation of the gelator molecules davidpublisher.comnih.gov. Simultaneously, the aromatic benzylidene groups can engage in π-π stacking interactions, further stabilizing the self-assembled fibrillar network researchgate.net.

The formation and stability of the DBS network are highly dependent on the properties of the solvent. The polarity of the solvent plays a critical role in mediating the intermolecular interactions of the gelator.

In non-polar solvents , intermolecular hydrogen bonding between DBS molecules is favored, leading to the formation of a robust fibrillar network.

In polar, protic solvents , the solvent molecules can compete for hydrogen bonding with the DBS molecules, which can disrupt the gelator-gelator interactions. In such cases, π-π stacking and solvophobic interactions between the aromatic rings become more dominant in driving the self-assembly process pcc.eu.

The interplay between these interactions and the solvent environment dictates the morphology and properties of the resulting gel network, which can range from transparent to opaque depending on the size and aggregation of the fibrillar structures roquette.com.

The unique properties of sorbitol-based organogels present opportunities for their use in advanced soft material systems, including 3D printing. The fibrillar network of DBS organogels can serve as a template for the polymerization of monomers, leading to the formation of nanoporous polymer matrices pcc.eu. This approach allows for the creation of materials with controlled porosity and high surface area, which could be beneficial for applications in catalysis, separation, and tissue engineering.

In the context of 3D printing, sorbitol and its derivatives have been explored for their utility in formulating printing materials. D-Sorbitol has been used as a filler and a temporary plasticizer in filaments for Fused Filament Fabrication (FFF) 3D printing, particularly in the pharmaceutical field for creating personalized medicine researchgate.netrsc.org. The inclusion of sorbitol can improve the dissolution kinetics of the printed oral forms. Furthermore, sorbitol is recognized as a humectant in the formulation of polysaccharide-based 3D printing inks, where it helps to control the rheological properties and prevent the ink from drying out wikipedia.org.

Hybrid hydrogels combining a self-assembling LMWG like a DBS derivative with a crosslinked polymer gelator have been developed. These materials exhibit enhanced mechanical stiffness and stability, and their properties can be spatially controlled through techniques like photopolymerization, opening avenues for the fabrication of complex, functional soft materials google.com.

Chemical Feedstocks for Value-Added Industrial Chemicals

Sorbitol is recognized as a key platform chemical derived from biomass, serving as a versatile starting material for the synthesis of a wide range of value-added industrial chemicals. Its six-carbon backbone and multiple hydroxyl groups make it amenable to various chemical transformations.

The conversion of sorbitol can lead to the production of:

Isosorbide: A bicyclic diol produced through the dehydration of sorbitol. Isosorbide is a valuable monomer for the synthesis of bio-based polymers such as polyesters and polycarbonates.

Glycols: Hydrogenolysis of sorbitol can yield propylene (B89431) glycol and ethylene (B1197577) glycol, which are important commodity chemicals used in the production of polyesters, antifreeze, and other industrial products.

Alkanes: Complete reduction of sorbitol can produce alkanes like hexane, which have potential applications as biofuels wikipedia.org.

Sorbitol ethers, a class of compounds to which this compound belongs, have also been investigated as intermediates for valuable industrial products. For example, sorbitol glycidyl (B131873) ether can be carbonated to produce a liquid sorbitol ether carbonate. This intermediate is a precursor for the synthesis of non-isocyanate polyhydroxyurethanes (NIPUs), which are a more sustainable alternative to traditional polyurethanes.

While specific industrial-scale processes starting from this compound are not widely reported, its structure suggests potential as a feedstock. The presence of both primary and secondary hydroxyl groups, as well as the ether linkage, offers multiple sites for chemical modification. It could potentially be used in the synthesis of surfactants, resins, and plasticizers, similar to its parent molecule, sorbitol sageoilllc.comchemtradeasia.com. Further research into the catalytic conversion of hydroxyethylated sorbitol derivatives could unlock new pathways to valuable bio-based chemicals.

Emerging Research Frontiers and Future Directions

Deeper Mechanistic Understanding of Biocatalytic Processes

The biocatalytic production of compounds structurally related to 6-Hydroxyethyl sorbitol is a significant area of research, particularly in the synthesis of pharmaceutical intermediates. A notable example is the biosynthesis of 6-(N-hydroxyethyl)-amino-6-deoxy-α-l-sorbofuranose, a key intermediate for the antidiabetic drug Miglitol (B1676588). nih.govnih.gov This process leverages the enzymatic activity of microorganisms like Gluconobacter oxydans. nih.govnih.govscientific.net

The core of this biotransformation lies in the regio- and stereo-selective dehydrogenation of N-2-hydroxyethyl glucamine (NHEG) by the membrane-bound D-sorbitol dehydrogenase (mSLDH) present in G. oxydans. nih.govnih.gov Researchers have focused on enhancing the efficiency of this biocatalytic step. For instance, a high-throughput screening method was developed to identify mutant strains of G. oxydans with increased mSLDH activity. This led to a mutant strain that exhibited a 1.5-fold increase in catalytic activity and significantly shortened the fermentation time from 22 to 11 hours. nih.govnih.gov In a 5-L biotransformation system, this improved strain was able to convert 60 g/L of the substrate NHEG, accumulating 53.6 g/L of the desired product, which represents a 33.6% increase in yield. nih.govnih.gov

Further research in this area aims to elucidate the precise mechanisms of enzyme-substrate interactions and the factors influencing catalytic efficiency. Understanding the kinetics and structural dynamics of D-sorbitol dehydrogenase will be crucial for the rational design of more robust and efficient biocatalysts.

Development of Novel Functionalization Strategies for Tailored Molecular Architectures

The functionalization of sorbitol and its derivatives is a key strategy for creating tailored molecular architectures with specific properties for various applications. The synthesis of 6-(N-hydroxyethyl)-amino-6-deoxy-α-l-sorbofuranose from N-2-hydroxyethyl-glucamine is a prime example of regioselective functionalization, where a specific hydroxyl group is targeted for oxidation. scientific.net

Future research in this domain will likely focus on expanding the toolbox of chemical and enzymatic methods to introduce a wider range of functional groups onto the sorbitol backbone. This could include esterification, etherification, and the introduction of nitrogen-containing moieties to create novel derivatives with unique physicochemical properties. For instance, the enzymatic esterification of ibuprofen (B1674241) with sorbitol has been explored as a strategy to enhance the hydrophilicity of the drug. semanticscholar.org Such strategies could be adapted to create novel this compound esters with potential applications in drug delivery and materials science.

The development of protecting group strategies will also be essential to achieve selective modification of the multiple hydroxyl groups present in the sorbitol molecule, allowing for the precise construction of complex molecular architectures.

Integration of Computational Modeling with Experimental Research for Structure-Property Relationships

Computational modeling is becoming an indispensable tool for understanding the structure-property relationships of complex molecules like sorbitol and its derivatives. Molecular dynamics (MD) simulations have been employed to study the conformation of sorbitol in aqueous solutions. nih.gov These studies have revealed that the conformation of sorbitol is influenced by the competition between intramolecular hydrogen bonds and hydrogen bonds with the surrounding water molecules. nih.gov

While specific computational studies on this compound are not widely reported, the methodologies applied to sorbitol can be extended to its derivatives. Future research will likely involve the use of quantum mechanics (QM) and molecular mechanics (MM) methods to predict the conformational preferences, electronic properties, and reactivity of this compound.

This integration of computational and experimental approaches will be vital for:

Predicting the solubility and compatibility of this compound in different polymer matrices for materials science applications.

Designing novel derivatives with optimized properties for specific functions.

Understanding the interactions of these molecules with biological systems.

Sustainable Production Technologies and Process Intensification

The shift towards a bio-based economy has spurred research into sustainable production technologies for sorbitol and its derivatives. researchgate.net The production of sorbitol from renewable biomass, such as cellulose (B213188) and lignocellulosic materials, is a key area of investigation. researchgate.netrsc.org Chemocatalytic processes using reusable solid catalysts are being explored for the conversion of these feedstocks into sorbitol. researchgate.net

For the production of this compound, future research will likely focus on developing integrated biorefinery concepts where biomass-derived sorbitol is efficiently converted to the desired hydroxyethylated product. This could involve the development of novel catalysts that can selectively perform the hydroxyethylation of sorbitol under mild and environmentally friendly conditions.

Process intensification strategies, such as the use of continuous flow reactors and immobilized enzyme systems, will also be crucial for improving the efficiency and sustainability of the production process. The use of immobilized Gluconobacter oxydans on corn stover with pH control has been shown to enhance the production of 6-(N-hydroxyethyl)-amino-6-deoxy-α-l-sorbofuranose, demonstrating the potential of such strategies.

Exploration of New Application Domains in Advanced Materials and Chemical Synthesis

While the primary research focus on 6-hydroxyethylated sorbitol derivatives has been in the pharmaceutical sector as intermediates, there is potential for their application in advanced materials and other areas of chemical synthesis. Sorbitol itself is used in the production of polyurethanes and as a precursor for other chemical intermediates. wikipedia.org

The introduction of the hydroxyethyl (B10761427) group can modify the properties of sorbitol, potentially leading to new applications. For example, the hydroxyl groups of sorbitol can be reacted to form polyesters, and the presence of the hydroxyethyl group could influence the properties of these polymers, such as their flexibility and hydrophilicity. tue.nl

Future research could explore the use of this compound as:

A monomer for the synthesis of novel bio-based polymers with tailored properties.

A component in the formulation of hydrogels and other soft materials.

A building block for the synthesis of more complex molecules with potential applications in areas such as surfactants and emulsifiers.

Q & A

Basic: What analytical methods are recommended for quantifying 6-Hydroxyethyl sorbitol in biological samples?

Answer:

High-Performance Liquid Chromatography (HPLC) coupled with a differential refractive index detector (RID) is widely used for precise quantification of sorbitol derivatives, including this compound, in biological matrices. This method separates analytes based on polarity and molecular weight, achieving detection limits as low as 0.1 µg/mL . For metabolomic studies, liquid chromatography-mass spectrometry (LC-MS) provides higher sensitivity, enabling simultaneous detection of sorbitol and its metabolites in complex samples (e.g., cell lysates or plasma) . Sample preparation typically involves protein precipitation (e.g., using acetonitrile) and filtration to avoid column contamination. Validation parameters (linearity, recovery, precision) must adhere to ICH guidelines.

Basic: How is this compound synthesized and characterized in laboratory settings?

Answer: